Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), min

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

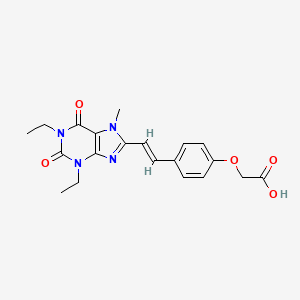

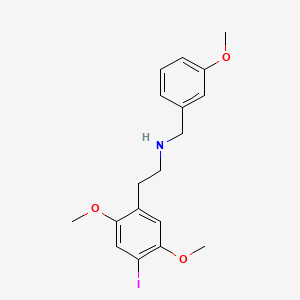

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II), min. 98% is a palladium compound with the CAS Number: 1599466-85-9 . It is also known as RuPhos Palladacycle Gen. 4 . The molecular formula of this compound is C44H58NO5PPdS and it has a formula weight of 850.40 . The compound is an off-white to tan powder .

Molecular Structure Analysis

The molecular structure of this compound consists of a palladium atom coordinated to a methanesulfonate group and a complex ligand. The ligand is composed of a biphenyl group with a methylamino substituent and a dicyclohexylphosphino group with di-i-propoxy substituents .Chemical Reactions Analysis

This compound is a type of organometallic palladium catalyst. It is used in various coupling reactions, such as Suzuki, Kumada, and Negishi reactions .Physical And Chemical Properties Analysis

This compound is an off-white to tan powder . It has a molecular formula of C44H58NO5PPdS and a formula weight of 850.40 . More specific physical and chemical properties are not available from the search results.Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of the compound Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) , but unfortunately, the available information is quite limited. The search results indicate that this compound is used as a catalyst and for experimental/research purposes , but do not provide detailed descriptions of specific applications.

Mécanisme D'action

Target of Action

It is known to be an organic palladium catalyst . Palladium catalysts are often used in carbon-carbon bond formation reactions, suggesting that the compound’s primary targets could be organic substrates involved in these reactions.

Mode of Action

As a palladium catalyst, it likely facilitates the formation of carbon-carbon bonds by providing a lower energy pathway for the reaction . This is typically achieved through the formation of a complex with the substrates, which allows the reaction to proceed under milder conditions than would otherwise be possible.

Biochemical Pathways

The compound is primarily used as a catalyst in coupling reactions such as Suzuki, Kumada, and Negishi reactions . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers. The downstream effects of these reactions would depend on the specific substrates and products involved.

Result of Action

The primary result of the compound’s action is the facilitation of carbon-carbon bond formation reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the specific substrates used. The molecular and cellular effects of these compounds would depend on their specific structures and properties.

Propriétés

Numéro CAS |

1599466-85-9 |

|---|---|

Nom du produit |

Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II), min |

Formule moléculaire |

C44H58NO5PPdS |

Poids moléculaire |

850.4 |

Nom IUPAC |

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |

InChI |

InChI=1S/C30H43O2P.C13H12N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |

Clé InChI |

SQAROTSTPFXDOK-UHFFFAOYSA-M |

SMILES |

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |

SMILES canonique |

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B1652650.png)

![5-[(3-Bromophenyl)methylamino]pyridine-2-carbonitrile](/img/structure/B1652651.png)

![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride](/img/structure/B1652656.png)

![Tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1652658.png)

![3-Phenyl-N-[(3R)-pyrrolidin-3-YL]adamantane-1-carboxamide](/img/structure/B1652667.png)